molecular formula C7H10O2 B1428081 2-Cyclopropylcyclopropane-1-carboxylic acid CAS No. 89851-39-8

2-Cyclopropylcyclopropane-1-carboxylic acid

Cat. No. B1428081
CAS RN: 89851-39-8
M. Wt: 126.15 g/mol
InChI Key: MZCSKKFXNXGUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . It is not intended for human or veterinary use and is used only for research purposes.


Molecular Structure Analysis

The molecular structure of 2-Cyclopropylcyclopropane-1-carboxylic acid consists of a carboxylic acid group attached to a cyclopropane ring, which is further attached to another cyclopropane ring .


Chemical Reactions Analysis

Carboxylic acids, such as 2-Cyclopropylcyclopropane-1-carboxylic acid, can undergo a variety of reactions. These include reactions involving the O−H bond, such as acid dissociation and solvolytic reactions, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .


Physical And Chemical Properties Analysis

Carboxylic acids have high boiling points due to strong hydrogen bonding between molecules. They also exhibit unusual behavior in water due to the presence of both hydrophilic (CO2) and hydrophobic (alkyl) regions in the same molecule .

Scientific Research Applications

Ethylene Precursor Study

2-Cyclopropylcyclopropane-1-carboxylic acid and its derivatives play a crucial role in plant biology as precursors to ethylene, a vital plant hormone. Research by Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid, a major conjugate of 1-aminocyclopropane-1-carboxylic acid (an ethylene precursor), in wheat leaves (Hoffman, Yang, & McKeon, 1982).

Biological Activities

Coleman and Hudson (2016) explored the biological diversity of natural compounds containing a cyclopropane moiety, such as 1-aminocyclopropane-1-carboxylic acid and its analogs. These compounds exhibit a range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties (Coleman & Hudson, 2016).

Chemical Synthesis and Modification

Sloan and Kirk (1997) described a synthesis method for 2-fluoro-1-aminocyclopropane-1-carboxylic acid, demonstrating the chemical versatility and potential for modification of these compounds (Sloan & Kirk, 1997).

Enzyme Inhibition Studies

Dourtoglou and Koussissi (2000) studied the inhibitory effects of cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid on apple 1-aminocyclopropane-1-carboxylic acid oxidase, highlighting the potential of cyclopropane derivatives in enzymology (Dourtoglou & Koussissi, 2000).

Agronomic Applications

Vanderstraeten and Van Der Straeten (2017) reviewed the role of 1-aminocyclopropane-1-carboxylic acid in plant ethylene biosynthesis, transport, and its agronomic applications. This study showcases the importance of these compounds in agricultural science (Vanderstraeten & Van Der Straeten, 2017).

Safety And Hazards

The safety data sheet for a similar compound, rac-(1R,2S)-2-cyclopropylcyclopropane-1-carboxylic acid, indicates that it may cause skin irritation, serious eye damage, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling the compound .

Future Directions

While specific future directions for 2-Cyclopropylcyclopropane-1-carboxylic acid are not available, the field of catalytic decarboxylative transformations of carboxylic acids has seen significant expansion in recent years . This suggests potential future research directions in the synthesis and applications of carboxylic acids, including 2-Cyclopropylcyclopropane-1-carboxylic acid.

properties

IUPAC Name

2-cyclopropylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-3-5(6)4-1-2-4/h4-6H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCSKKFXNXGUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylcyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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